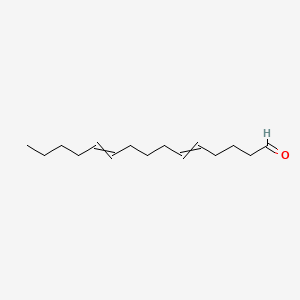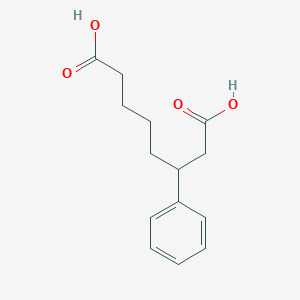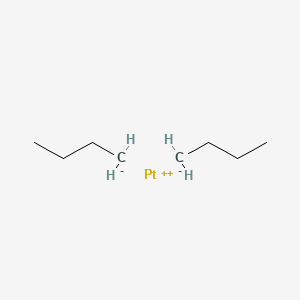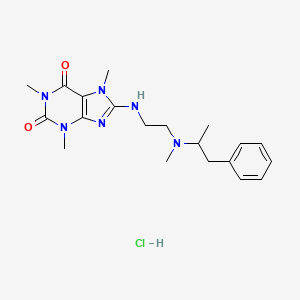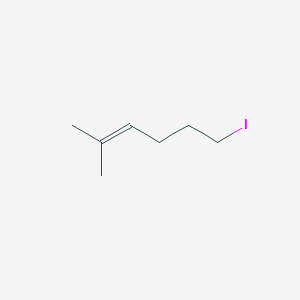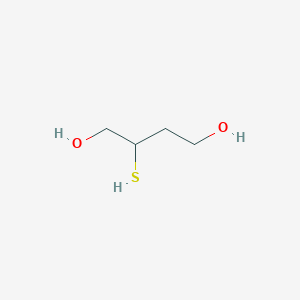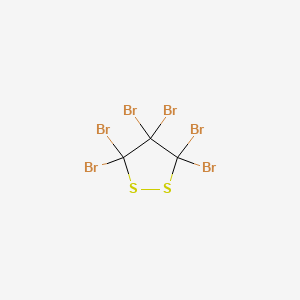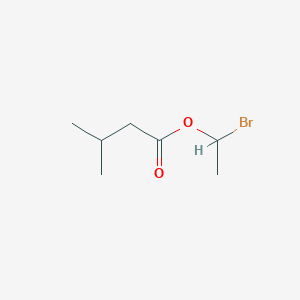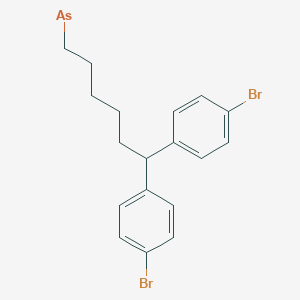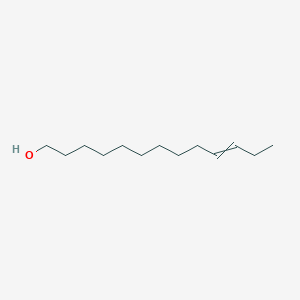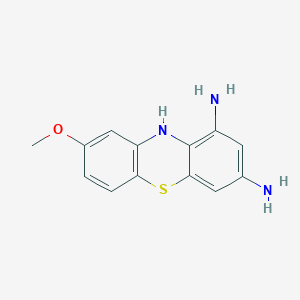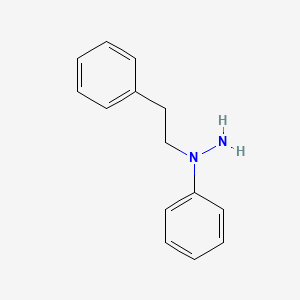
Hydrazine, 1-phenyl-1-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-phenyl-1-(2-phenylethyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a phenyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-phenyl-1-(2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-phenyl-1-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azines and nitrogen oxides.
Reduction: Amines and hydrazones.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1-phenyl-1-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating certain diseases due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, 1-phenyl-1-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl and 2-phenylethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Hydrazine, phenyl-: Similar structure but lacks the 2-phenylethyl group.
Hydrazine, 1-methyl-1-phenyl-: Contains a methyl group instead of the 2-phenylethyl group.
Uniqueness
The combination of these groups provides a distinct set of properties that differentiate it from other hydrazine derivatives .
Properties
CAS No. |
65249-04-9 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-phenyl-1-(2-phenylethyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c15-16(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12,15H2 |
InChI Key |
AORSMXGTRACRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
